Niguldipine

Vue d'ensemble

Description

Niguldipine est un bloqueur des canaux calciques et un antagoniste des récepteurs α1-adrénergiques. Il appartient à la classe des composés dihydropyridiniques et est connu pour sa forte affinité de liaison aux canaux calciques et aux α1-adrénocepteurs . Le composé est principalement utilisé pour ses propriétés antihypertensives, ce qui en fait un agent précieux dans le traitement des maladies cardiovasculaires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Niguldipine est synthétisé par un processus en plusieurs étapes impliquant la condensation de divers intermédiaires chimiques. Les étapes clés comprennent :

Formation du cycle dihydropyridine : Ceci implique la réaction d'un aldéhyde, d'un β-cétoester et d'ammoniaque ou d'une amine en conditions acides ou basiques.

Introduction du groupe nitrophényle : Cette étape implique généralement la nitration d'un cycle phényle suivie de son incorporation dans la structure de la dihydropyridine.

Attachement de la partie pipéridine : Ceci est réalisé par une réaction de substitution nucléophile où un dérivé de la pipéridine est introduit dans le noyau de la dihydropyridine.

Méthodes de production industrielle : La production industrielle de this compound suit des voies synthétiques similaires mais est optimisée pour la production à grande échelle. Ceci comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et des techniques de purification avancées afin d'assurer un rendement et une pureté élevés .

Types de réactions :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle dihydropyridine, conduisant à la formation de dérivés de la pyridine.

Réduction : La réduction du groupe nitro en amine est une autre réaction courante.

Substitution : La partie pipéridine peut être substituée par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution.

Principaux produits :

Oxydation : Dérivés de la pyridine.

Réduction : Dérivés aminés.

Substitution : Divers dérivés pipéridiniques substitués.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques et leurs interactions avec les récepteurs.

Biologie : Investigations sur ses effets sur les canaux calciques cellulaires et son rôle potentiel dans la modulation des fonctions cellulaires.

Médecine : Exploration de ses propriétés antihypertensives et de ses applications thérapeutiques potentielles dans les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans le développement de médicaments

5. Mécanisme d'action

This compound exerce ses effets en bloquant les canaux calciques de type L, responsables de l'afflux d'ions calcium dans les cellules. Ce blocage empêche la contraction des muscles lisses vasculaires, ce qui entraîne une vasodilatation et une réduction subséquente de la pression artérielle. De plus, this compound agit comme un antagoniste des récepteurs α1-adrénergiques, contribuant davantage à ses effets antihypertensifs en inhibant l'action vasoconstrictive de la norépinéphrine .

Composés similaires :

Nifédipine : Un autre bloqueur des canaux calciques dihydropyridinique avec des propriétés antihypertensives similaires.

Nimodipine : Connu pour son utilisation dans le traitement du spasme vasculaire cérébral.

Amlodipine : Un agent antihypertenseur largement utilisé avec une durée d'action plus longue

Unicité de this compound : this compound est unique en raison de sa double action à la fois comme bloqueur des canaux calciques et comme antagoniste des récepteurs α1-adrénergiques. Ce double mécanisme offre une approche plus complète de la gestion de l'hypertension par rapport aux autres bloqueurs des canaux calciques qui ne possèdent pas de propriétés antagonistes α1-adrénergiques .

Applications De Recherche Scientifique

Niguldipine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions with receptors.

Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.

Medicine: Explored for its antihypertensive properties and potential therapeutic applications in cardiovascular diseases.

Industry: Used in the development of new pharmaceuticals and as a reference compound in drug development

Mécanisme D'action

Niguldipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This blockage prevents the contraction of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Additionally, this compound acts as an α1-adrenergic receptor antagonist, further contributing to its antihypertensive effects by inhibiting the vasoconstrictive action of norepinephrine .

Comparaison Avec Des Composés Similaires

Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

Nimodipine: Known for its use in treating cerebral vasospasm.

Amlodipine: A widely used antihypertensive agent with a longer duration of action

Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .

Activité Biologique

Niguldipine is a dihydropyridine calcium channel blocker (CCB) that exhibits significant biological activity, primarily through its interactions with various ion channels and its effects on cellular processes. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a calcium channel blocker, inhibiting voltage-gated calcium channels (VGCCs), particularly L-type channels. This inhibition leads to reduced intracellular calcium levels, which is crucial for muscle contraction and neurotransmitter release. Additionally, this compound exhibits α1-adrenergic antagonist properties, further influencing vascular tone and cardiac function .

Key Ion Channel Interactions

- Calcium Channels : this compound effectively blocks L-type calcium channels, which are pivotal in cardiac and smooth muscle contraction. Studies have shown that it has a potent inhibitory effect on bTREK-1 potassium channels, with an IC50 value of approximately 0.75 µM .

- Potassium Channels : Inhibition of bTREK-1 may contribute to its cardiovascular effects, as these channels help regulate membrane potential in various tissues .

Therapeutic Applications

This compound has been investigated for several therapeutic uses, primarily in the management of hypertension and certain neurological conditions.

Hypertension Management

As a CCB, this compound is utilized to lower blood pressure by relaxing blood vessels. Its efficacy in this regard has been well-documented in clinical settings.

Neurological Effects

Research indicates that this compound may have protective effects in neurological contexts. For instance, it has been shown to reduce seizure durations in animal models of epilepsy . Specifically, at a dose of 7.5 mg/kg, this compound significantly decreased both seizure and afterdischarge durations in kindled rats.

Case Studies and Experimental Data

Several studies have highlighted this compound's selective cytotoxicity towards glioma cells while sparing normal cells. In one study involving glioma-initiating cells (GICs), this compound was found to significantly reduce cell viability compared to normal astrocytes and fibroblasts . The results from this study are summarized in the following table:

| Cell Type | Viability (%) | P-value |

|---|---|---|

| Glioma-Initiating Cells | 45% | <0.01 |

| Normal Astrocytes | 85% | - |

| HepG2 Liver Carcinoma | 70% | - |

This selective cytotoxicity suggests potential for this compound as a targeted therapy in glioblastoma treatment.

In Vivo Studies

In vivo studies using orthotopic glioma models demonstrated that mice treated with this compound had a median survival of 33 days compared to 21 days for controls . This significant difference indicates the compound's potential as an adjunct therapy in cancer treatment.

Propriétés

Numéro CAS |

102993-22-6 |

|---|---|

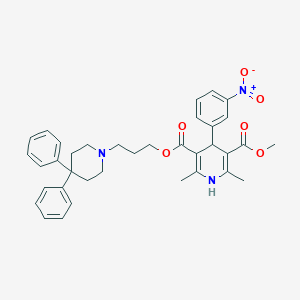

Formule moléculaire |

C36H39N3O6 |

Poids moléculaire |

609.7 g/mol |

Nom IUPAC |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

Clé InChI |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Key on ui other cas no. |

102993-22-6 |

Synonymes |

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.